molecular formula C24H16FN3O3 B2842128 2-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1326859-91-9

2-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Cat. No.: B2842128
CAS No.: 1326859-91-9
M. Wt: 413.408
InChI Key: LOOWAKKBPCZEBO-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydroisoquinolin-1-one core substituted at position 2 with a 4-fluorophenyl group and at position 4 with a 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl moiety. The structural complexity of this molecule combines aromatic fluorination, methoxy substitution, and a heterocyclic oxadiazole ring.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN3O3/c1-30-21-9-5-4-8-19(21)22-26-23(31-27-22)20-14-28(16-12-10-15(25)11-13-16)24(29)18-7-3-2-6-17(18)20/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOWAKKBPCZEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. The process may start with the preparation of the isoquinolinone core, followed by the introduction of the fluorophenyl and methoxyphenyl groups through substitution reactions. The oxadiazolyl group can be introduced via cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the oxadiazolyl group, potentially converting it to amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with analogous compounds derived from the evidence:

Compound Core Structure Key Substituents Reported Activities Structural/Functional Insights References
Target Compound : 2-(4-Fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one 1,2-Dihydroisoquinolin-1-one 4-Fluorophenyl, 2-methoxyphenyl-oxadiazole Not explicitly reported Fluorine enhances lipophilicity and metabolic stability; oxadiazole may improve H-bond acceptor capacity.
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one Phthalazinone 4-Methoxyphenyl-oxadiazole, phenyl Not explicitly reported Replacing isoquinolinone with phthalazinone alters π-π stacking potential; methoxy improves solubility.
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]... 1,2,4-Triazole 4-Methoxyphenyl, phenyl Antifungal, Antibiotic Triazole rings offer H-bond donor/acceptor versatility; methoxy groups enhance membrane penetration.
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1,2,4-Triazol-3-one 4-Ethoxyphenyl, 4-methoxyphenyl Not explicitly reported Ethoxy groups increase steric bulk compared to methoxy, potentially affecting receptor interactions.
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone O-(1,3-dioxolan-2-ylmethyl)oxime Trifluoroethanone-oxime derivative 4-Chlorophenyl, trifluoromethyl, dioxolane Pesticidal (fluxofenim) Fluorination and chlorination enhance pesticidal activity via increased electrophilicity.

Key Observations:

Core Heterocycle Impact: The 1,2-dihydroisoquinolin-1-one core in the target compound provides a rigid planar structure conducive to π-π interactions, similar to phthalazinone derivatives . In contrast, triazole-based analogs (e.g., ) offer greater conformational flexibility, which may broaden their target selectivity.

Substituent Effects: Fluorine vs. Methoxy/Ethoxy: The 4-fluorophenyl group in the target compound likely improves metabolic stability and lipophilicity compared to methoxy/ethoxy substituents in analogs . Oxadiazole vs.

Biological Activity Trends: Triazole derivatives (e.g., ) demonstrate antifungal and antibiotic activities, while fluorinated compounds (e.g., ) are associated with pesticidal applications.

Biological Activity

The compound 2-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a member of the dihydroisoquinoline family and has garnered attention due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological effects based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is C20H18FN3O2C_{20}H_{18}FN_3O_2, with a molecular weight of approximately 353.37 g/mol. The structure includes a fluorophenyl group, an oxadiazole moiety, and a dihydroisoquinoline framework.

Synthesis Methodology

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the oxadiazole ring : This is achieved through the reaction of hydrazine derivatives with carboxylic acids or acid chlorides.
  • Dihydroisoquinoline formation : This can be synthesized via cyclization reactions involving appropriate precursors.

Anticancer Properties

Research has indicated that compounds similar to This compound exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • A study highlighted its ability to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax .

Antimicrobial Activity

The compound has also displayed antimicrobial properties against several bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values were determined for various pathogens, showing effectiveness against both Gram-positive and Gram-negative bacteria. For example, MIC values ranged from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

Neuroprotective effects have been observed in models of neurodegenerative diseases:

  • Studies suggest that the compound can reduce oxidative stress and inflammation in neuronal cells. It has been shown to inhibit neuroinflammatory markers such as TNF-alpha and IL-6 in activated microglial cells .

Case Studies

  • Anticancer Efficacy : A recent study evaluated the anticancer efficacy of a related compound in a xenograft model. The treatment resulted in a significant reduction in tumor size compared to controls (p < 0.05) after four weeks of administration .
  • Neuroprotection in Animal Models : In an animal model of Alzheimer's disease, administration of the compound led to improved cognitive function as assessed by the Morris water maze test. Histological analysis revealed reduced amyloid plaque deposition .

Research Findings Summary Table

Activity TypeMechanismReference
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
NeuroprotectiveReduction of oxidative stress

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